
3-Ethyl-2-methylhexa-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. The structure of this compound features a six-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. The double bonds are located at the first and fifth positions of the carbon chain, making it a conjugated diene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylhexa-1,5-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alcohol such as 3-ethyl-2-methylhexanol, dehydration can be carried out using a strong acid like sulfuric acid to yield the desired diene . Another method involves the dehydrohalogenation of 3-ethyl-2-methylhexyl halide using a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylhexa-1,5-diene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Dihalides
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylhexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methylhexa-1,5-diene involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in Diels-Alder reactions, forming cyclohexene derivatives . The compound’s double bonds allow it to undergo electrophilic addition reactions, where electrophiles attack the electron-rich regions of the molecule . These reactions are often facilitated by the presence of electron-donating or electron-withdrawing groups on the diene .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,5-hexadiene: Similar structure but lacks the ethyl group at the third carbon.
1,3-Butadiene: A simpler conjugated diene with only four carbon atoms.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group at the second carbon.
Uniqueness
3-Ethyl-2-methylhexa-1,5-diene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to simpler dienes .
Propiedades
Número CAS |
73398-15-9 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
3-ethyl-2-methylhexa-1,5-diene |
InChI |
InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h5,9H,1,3,6-7H2,2,4H3 |
Clave InChI |
MROJOHIMEYEXNY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


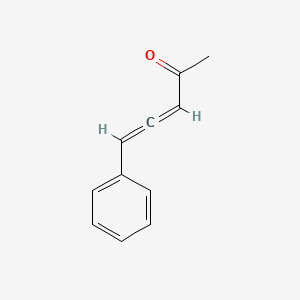
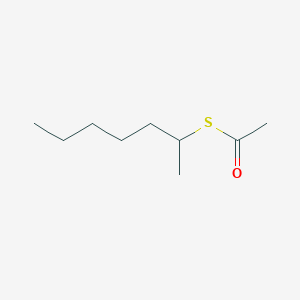
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)



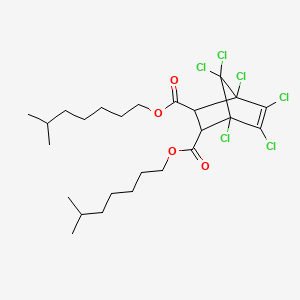
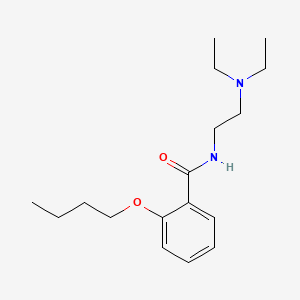
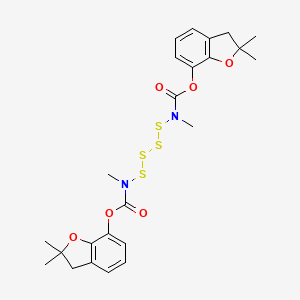
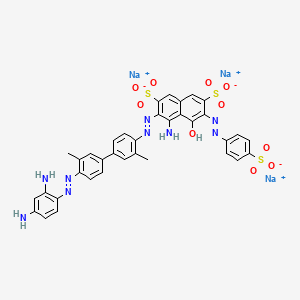
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
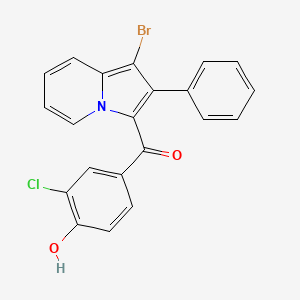
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
